Morpholine, 4-tridecanoyl-
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Overview
Description
1-Tridecanone, 1-(4-morpholinyl)- is an organic compound with the molecular formula C17H33NO2 and a molecular weight of 283.45 g/mol . This compound is characterized by the presence of a morpholine ring attached to a tridecanone backbone, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 1-Tridecanone, 1-(4-morpholinyl)- can be achieved through various synthetic routes. One common method involves the reaction of tridecanoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the condensation of tridecanone with morpholine under acidic conditions .
Chemical Reactions Analysis
1-Tridecanone, 1-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include alcohols, carboxylic acids, and substituted morpholine derivatives.
Scientific Research Applications
1-Tridecanone, 1-(4-morpholinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 1-Tridecanone, 1-(4-morpholinyl)- involves its interaction with various molecular targets. The morpholine ring can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. This compound can also interact with cellular membranes, altering their fluidity and permeability, which can affect cellular processes such as signal transduction and ion transport .
Comparison with Similar Compounds
1-Tridecanone, 1-(4-morpholinyl)- can be compared with other similar compounds such as:
1-Tridecanone: Lacks the morpholine ring, making it less versatile in terms of chemical reactivity and biological activity.
1-(4-Morpholinyl)ethanone: A smaller molecule with similar functional groups but different physical and chemical properties.
1-(4-Morpholinyl)decanone: A shorter chain analog with potentially different biological activities and solubility properties.
The uniqueness of 1-Tridecanone, 1-(4-morpholinyl)- lies in its combination of a long aliphatic chain with a morpholine ring, providing a balance of hydrophobic and hydrophilic properties that can be exploited in various applications.
Properties
CAS No. |
101831-42-9 |
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Molecular Formula |
C17H33NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
1-morpholin-4-yltridecan-1-one |
InChI |
InChI=1S/C17H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-17(19)18-13-15-20-16-14-18/h2-16H2,1H3 |
InChI Key |
LEHHXQAJLHGVBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=O)N1CCOCC1 |
Origin of Product |
United States |
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